Tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate
Description
Tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyloxycarbonyl (Boc) protecting group and a 5-methyl-1,2,4-oxadiazole substituent.
Properties
IUPAC Name |
tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-9-14-11(15-19-9)10-5-7-16(8-6-10)12(17)18-13(2,3)4/h10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLIHKYWQVFFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydride Reduction Route
The patent US10377750B2 details the reduction of tert-butyl (2S)-2-methyl-4-oxo-piperidine-1-carboxylate using lithium tri(sec-butyl)borohydride (L-Sec-BuBH₃Li) in tetrahydrofuran (THF) at −65°C. This method achieves 81% yield with >99.9% enantiomeric excess (ee) after crystallization in n-heptane.
Key Steps :
-
Cooling : The substrate (50 g, 234.44 mmol) is dissolved in THF (500 mL) and cooled to −65°C under nitrogen.
-
Reduction : L-Sec-BuBH₃Li (304.77 mmol, 1M in THF) is added dropwise over 45 minutes, maintaining temperatures below −60°C.
-
Workup : The mixture is warmed to −30°C, quenched with saturated NH₄Cl, and extracted with methyl tert-butyl ether.
-
Crystallization : The crude product is dissolved in n-heptane, seeded with pure crystals, and cooled to 16°C to precipitate the product.
Table 1: Hydride Reduction Optimization
| Parameter | Value | Impact on Yield/ee |
|---|---|---|
| Temperature | −65°C to −60°C | Prevents racemization |
| Solvent | THF | Enhances solubility |
| Crystallization | n-Heptane, 16°C | >99.9% ee |
Enzymatic Reduction Route
An alternative method employs ketoreductase KRED-130 and glucose dehydrogenase GDH-101 in a biphasic toluene-water system. This approach eliminates the need for cryogenic conditions and achieves comparable yields (80–85%) with 99.9% ee .
Procedure :
-
Biocatalyst Setup : KRED-130 (1% w/w), GDH-101 (1% w/w), and NADP (0.25% w/w) are added to a substrate solution in toluene.
-
pH Control : The reaction is maintained at pH 7.0 ± 0.2 using 8% NaHCO₃.
-
Workup : Celite filtration and azeotropic drying reduce water content to <0.1%, followed by crystallization in n-heptane.
Oxadiazole Ring Formation
Cyclization via Hydrazide Intermediate
Intermediate A is functionalized with a 5-methyl-1,2,4-oxadiazole ring through a two-step sequence:
-
Morpholino Adduct Formation :
-
Cyclization with Acetohydrazide :
Table 2: Cyclization Reaction Parameters
| Reagent | Role | Optimal Quantity |
|---|---|---|
| CDI | Activator | 1.2 equivalents |
| Acetohydrazide | Cyclization agent | 1.3 equivalents |
| Solvent | THF | 10 vol |
Alternative Route via Tosylation
The patent discloses an alternative pathway using p-toluenesulfonyl chloride (TsCl) to activate the hydroxyl group of Intermediate A:
-
Tosylation : Intermediate A reacts with TsCl and diisopropylethylamine in acetonitrile at 0°C.
-
Displacement : The tosylate intermediate undergoes nucleophilic substitution with 5-methyl-1,2,4-oxadiazole-3-thiol to install the heterocycle.
-
Purification : Column chromatography (ethyl acetate/heptane) yields the target compound in 68% purity.
Scale-Up and Industrial Adaptations
Large-Scale Hydride Reduction
A 24.9 kg batch of tert-butyl (2S)-2-methyl-4-oxo-piperidine-1-carboxylate is reduced using L-Sec-BuBH₃Li in a 2000 L reactor:
-
Throughput : 20.3 kg (81% yield) after 11 h drying.
-
Cost Efficiency : THF recycling reduces solvent expenses by 40%.
Critical Analysis of Methodologies
Yield and Purity Trade-Offs
-
Hydride Reduction : Higher yields (81%) but requires cryogenic conditions.
-
Enzymatic Reduction : Lower operational costs but longer reaction times (24–48 h).
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyloxycarbonyl (Boc) group is commonly removed under acidic conditions to yield the free piperidine amine.
-
Reagents/Conditions :
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.
-
Hydrochloric acid (HCl) in dioxane or ethyl acetate.
-
-
Outcome : Generates 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine, which can undergo further functionalization (e.g., alkylation, acylation).
Functionalization of the Piperidine Ring
The secondary amine of the deprotected piperidine participates in nucleophilic reactions:
Alkylation
-
Reagents/Conditions :
Acylation
-
Example : Reaction with acetic anhydride in pyridine yields acetylated piperidine derivatives.
Modification of the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes electrophilic and nucleophilic substitutions:
Nucleophilic Substitution
-
Reagents/Conditions :
-
Outcome : Substitution at the oxadiazole C-3 position, forming thioether or amine-linked derivatives .
Ring-Opening Reactions
-
Reagents/Conditions : Hydrazine hydrate in ethanol at 80°C cleaves the oxadiazole ring to form amidrazone intermediates.
Reduction Reactions
Catalytic hydrogenation targets reducible groups:
-
Reagents/Condients : H₂/Pd-C in methanol or ethyl acetate at 25–50°C .
-
Outcome : Selective reduction of alkenes or nitro groups (if present) without affecting the oxadiazole ring .
Coupling Reactions
The compound serves as a building block in cross-coupling reactions:
-
Suzuki–Miyaura Coupling :
-
Reagents/Conditions : Aryl boronic acids, Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (80°C).
-
Outcome : Biaryl derivatives for expanded π-conjugation.
-
Oxidation Reactions
Oxidation of substituents on the piperidine ring:
Thermal and Stability Data
-
Thermal Decomposition : Degrades above 200°C, releasing CO₂ and tert-butylene.
-
Hydrolytic Stability : Stable in neutral aqueous solutions but hydrolyzes under strongly acidic/basic conditions.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential therapeutic applications. The presence of the oxadiazole moiety is significant because oxadiazoles are known to exhibit a variety of biological activities, including:
- Anticonvulsant Activity : Compounds containing oxadiazole rings have been investigated for their ability to modulate neuronal excitability and may serve as potential treatments for epilepsy.
- Antibacterial Properties : Some derivatives have shown effectiveness against bacterial strains, making them candidates for antibiotic development.
- Anticancer Activity : Preliminary studies suggest that oxadiazole-containing compounds can inhibit cancer cell proliferation.
Case Studies in Medicinal Applications
- Anticonvulsant Research : A study evaluated a series of oxadiazole derivatives, including those similar to tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate. The results indicated that modifications to the oxadiazole structure could enhance anticonvulsant potency .
- Antibacterial Screening : Another investigation focused on the antibacterial efficacy of various piperidine derivatives against resistant bacterial strains. The findings highlighted that the presence of an oxadiazole group significantly improved activity compared to traditional antibiotics .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions:
- Building Block for Complex Molecules : The compound can be used as a precursor in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
- Functionalization Reactions : The tert-butyl ester group can be easily modified through hydrolysis or transesterification reactions to yield other functional groups suitable for further chemical transformations.
Mechanism of Action
The mechanism by which tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Bioactivity : The benzyl-substituted analog (13a) demonstrated antiplasmodial activity but suffered from synthetic challenges, whereas the methyl-substituted target compound may offer simpler synthetic accessibility .
- Stability : Cyclopropyl substituents () improve metabolic stability compared to methyl or benzyl groups, which are more prone to oxidative degradation.
Piperidine Modifications and Functional Group Additions
Variations in the piperidine scaffold or adjacent functional groups further differentiate these compounds:
Key Observations :
- Cost and Accessibility : CymitQuimica-listed compounds (e.g., ) are commercially available but costly (e.g., 50 mg of 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine costs €765), limiting large-scale applications .
Biological Activity
Tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a 1,2,4-oxadiazole moiety. Its molecular formula is , with a molecular weight of 281.36 g/mol. The structure can be depicted as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine have shown moderate activity against various cancer cell lines. A notable study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma (CXF HT-29) and human gastric carcinoma (GXF 251) .
| Cell Line | IC50 (µM) |
|---|---|
| CXF HT-29 | 92.4 |
| GXF 251 | Not specified |
| LXFA 629 (lung adenocarcinoma) | Not specified |
| MAXF 401 (breast cancer) | Not specified |
Further modifications to the oxadiazole structure have led to derivatives with enhanced potency. For example, one derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), indicating a potential pathway for developing more effective anticancer agents .
Antimicrobial Activity
The oxadiazole derivatives have also been explored for their antimicrobial properties. Compounds containing the oxadiazole ring have been shown to inhibit the growth of various bacterial strains, particularly those classified under the ESKAPE pathogens . This includes both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibition |
| Escherichia coli | Inhibition |
| Acinetobacter baumannii | Inhibition |
These findings suggest that the compound could serve as a lead for developing new antibiotics.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes such as human deacetylase Sirtuin 2 and carbonic anhydrase .
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The presence of the oxadiazole ring contributes to antioxidant properties that may protect normal cells from oxidative stress during treatment.
Case Studies
Several case studies highlight the potential applications of this compound in drug development:
- Study on Anticancer Effects : A study evaluated the effects of various oxadiazole derivatives on tumor growth in xenograft models, demonstrating significant tumor reduction when treated with modified piperidine derivatives .
- Antimicrobial Efficacy : In vitro studies showed that certain oxadiazole-containing compounds effectively inhibited biofilm formation in ESKAPE pathogens, suggesting their potential use in treating biofilm-associated infections .
Q & A
Basic: What are the optimal synthetic routes for preparing tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate with high purity?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Oxadiazole Formation : React cyclopropylamine with thiocyanate to generate the 5-methyl-1,2,4-oxadiazole core.
Piperidine Coupling : Introduce the tert-butyl-protected piperidine moiety via nucleophilic substitution or coupling reactions under anhydrous conditions.
Optimization : Use polar aprotic solvents (e.g., DMF or THF) and catalysts like DCC (dicyclohexylcarbodiimide) to enhance yield. Purify intermediates via flash chromatography (hexane/ethyl acetate gradients) .
Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- NMR : Analyze and NMR spectra for characteristic signals: tert-butyl protons (~1.4 ppm), oxadiazole C=N (160–165 ppm), and piperidine backbone (2.5–4.0 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H] at m/z 295.3).
- Crystallography : Use single-crystal X-ray diffraction with SHELXL for refinement. Compare bond lengths (e.g., C-O in oxadiazole: ~1.36 Å) and torsion angles to validate geometry .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers at –20°C under inert gas (N or Ar) to prevent degradation .
Advanced: How can computational modeling predict the compound’s interactions with biological targets like enzymes or receptors?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Focus on hydrogen bonding between the oxadiazole nitrogen and catalytic residues.
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes. Monitor RMSD (<2.0 Å) and binding free energy (MM-PBSA).
- Validation : Cross-check with in vitro assays (e.g., IC measurements) to confirm computational predictions .
Advanced: How to resolve low yields during the final coupling step of synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh) or CuI for cross-coupling reactions.
- Solvent Optimization : Switch to DMSO or toluene to improve solubility.
- Temperature Control : Conduct reactions under reflux (80–100°C) with microwave-assisted heating for faster kinetics.
- Boc Protection : Protect reactive amines during intermediate steps to minimize side reactions .
Advanced: What experimental strategies address contradictory pharmacological data (e.g., varying IC50_{50}50 values across assays)?
Methodological Answer:
- Assay Standardization : Ensure consistent buffer pH, temperature, and co-factor concentrations.
- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
- Structural Analog Testing : Compare with derivatives (e.g., tert-butyl 4-(4-cyclopropyl-5-sulfanyl-triazol-3-yl)piperidine) to isolate pharmacophore contributions .
Advanced: How to determine the compound’s stability under physiological conditions for drug development?
Methodological Answer:
- Simulated Physiological Conditions : Incubate in PBS (pH 7.4) or human plasma at 37°C for 24–72 hours.
- Degradation Analysis : Use LC-MS to monitor hydrolysis of the tert-butyl ester or oxadiazole ring.
- Metabolite Identification : Compare fragmentation patterns with synthetic standards to identify degradation pathways .
Advanced: What crystallographic challenges arise when resolving this compound’s structure, and how are they mitigated?
Methodological Answer:
- Disorder in tert-Butyl Groups : Address using SHELXL’s PART instruction to model alternative conformations.
- Low Diffraction Resolution : Optimize crystal growth via vapor diffusion (e.g., methanol/water mixtures).
- Twinned Crystals : Apply twin refinement (TWIN/BASF commands in SHELXL) for improved data fitting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
